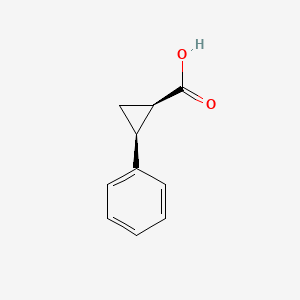
1-(1-PIPERAZINYL)-2-PYRROLIDINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperazinyl)-2-pyrrolidinone is a heterocyclic organic compound that features both piperazine and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Piperazinyl)-2-pyrrolidinone can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions, followed by purification steps such as extraction and crystallization to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Piperazinyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various N-substituted derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(1-Piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(1-Piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A related compound with a similar piperazine moiety but lacking the pyrrolidinone ring.
Pyrrolidinone: A compound with a similar pyrrolidinone ring but lacking the piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with both piperazine and benzothiazole moieties.
Uniqueness: 1-(1-Piperazinyl)-2-pyrrolidinone is unique due to the presence of both piperazine and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
870262-99-0 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.2 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



